Carbamodithioic acid, (1H-indol-2-ylmethyl)-, methyl ester
Description
Carbamodithioic acid, (1H-indol-2-ylmethyl)-, methyl ester is a dithiocarbamate ester featuring a methyl ester group and a 1H-indol-2-ylmethyl substituent. The compound’s structure includes:
- Indole moiety: A bicyclic aromatic system (benzene fused to a pyrrole ring) with substitution at the 2-position.
- Dithiocarbamate group: A functional group (N–C(=S)–S–) known for metal-chelating properties and applications in agrochemicals and pharmaceuticals.
- Methyl ester: Enhances lipophilicity and may influence metabolic stability.
Properties
CAS No. |
881853-68-5 |
|---|---|
Molecular Formula |
C11H12N2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
methyl N-(1H-indol-2-ylmethyl)carbamodithioate |
InChI |
InChI=1S/C11H12N2S2/c1-15-11(14)12-7-9-6-8-4-2-3-5-10(8)13-9/h2-6,13H,7H2,1H3,(H,12,14) |
InChI Key |
XXVHTDZCNVORLP-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NCC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1H-indol-2-yl)methyl)carbamodithioate typically involves the reaction of indole derivatives with carbodithioic acid esters. One common method includes the reaction of 1H-indole-2-carbaldehyde with methyl carbodithioate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl ((1H-indol-2-yl)methyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Methyl ((1H-indol-2-yl)methyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ((1H-indol-2-yl)methyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Indole-Containing Dithiocarbamates
Key Differences :
- Substitution Position : The indole-2-ylmethyl group in the target compound vs. indole-3-yl derivatives may influence binding specificity in biological systems.
- Linker Groups : Ethyl or hydroxyethyl linkers in analogs (e.g., ) modulate solubility and conformational flexibility.
Aliphatic and Agrochemically Relevant Dithiocarbamates
Key Differences :
- Agrochemical vs. Pharmaceutical Focus : CDEC and zineb are used as pesticides, whereas indole derivatives may target enzymes or receptors in medicinal chemistry.
- Metal Coordination : Zineb’s zinc complex enables fungicidal activity via ligand release, unlike ester-based compounds.
Heterocyclic Dithiocarbamates
Key Differences :
- Heterocycle Type: Benzothiazole and pyridine substituents vs.
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